molecular formula C21H24O8 B13640250 beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside

beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside

Cat. No.: B13640250
M. Wt: 404.4 g/mol
InChI Key: IIISUZGWBIPYEJ-UHFFFAOYSA-N
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Description

The compound β-D-Glucopyranoside, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl (hereafter referred to as the "target compound") is a stilbene glycoside characterized by:

  • Core structure: A β-D-glucopyranose moiety linked via an O-glycosidic bond to a phenolic group.
  • Aglycone: A trans-ethenyl (E)-stilbene bridge connecting two aromatic rings.
    • Substituents:
  • Ring A (glucose-linked phenyl): Positioned at the 4-hydroxyphenyl group.
  • Ring B: Contains a 3-hydroxy-5-methoxyphenyl group, contributing to its redox and hydrogen-bonding properties.

This compound shares structural similarities with resveratrol derivatives but is distinguished by its glycosylation pattern and methoxy/hydroxy substitution . Its stereochemistry (10 defined stereocenters in related structures) and solubility are influenced by the glucopyranosyl group and aromatic substituents .

Properties

IUPAC Name

2-[4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISUZGWBIPYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinostilbenoside can be synthesized through the glycosylation of pinostilbene. The process involves the reaction of pinostilbene with a glycosyl donor in the presence of a catalyst. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the catalyst used can be a Lewis acid like boron trifluoride etherate .

Industrial Production Methods

Industrial production of pinostilbenoside involves the extraction of the compound from plant sources, particularly from the bark of Pinus koraiensis. The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Pinostilbenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pinostilbenoside, such as its dichloroderivatives and glucuronides .

Mechanism of Action

Pinostilbenoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates the immune response by regulating the activity of immune cells and cytokines. Additionally, pinostilbenoside exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Related Analogues

Structural Variations in Aglycone and Glycosylation Patterns

The table below highlights key structural differences between the target compound and similar β-D-glucopyranosides:

Compound Name Aglycone Structure Substituents Glycosylation Position Key References
Target Compound Stilbene (E-configuration) 3-OH, 5-OCH₃ on Ring B 4-Phenyl
2-Phenylethyl-β-D-glucopyranoside Phenylethyl chain 4-OH, 3-OCH₃ 2-Phenylethyl
Kaempferol-3-O-β-D-glucoside Flavonoid (kaempferol) 3-OH (flavonol core) 3-OH of kaempferol
Etoposide (VP-16) Podophyllotoxin derivative 4,6-O-ethylidene protection 9-OH of epipodophyllotoxin
Ethyl 2-O-propenoyl-β-D-glucopyranoside Aliphatic ester 2-O-propenoyl, 3,5-dimethoxy Ethyl group at anomeric position
Key Observations:
  • Glycosylation Position: Unlike flavonoid glycosides (e.g., kaempferol-3-O-β-D-glucoside), the target compound’s glucosylation at a phenolic hydroxyl group alters its bioavailability and membrane permeability .
  • Complexity vs. Etoposide : Etoposide’s tetracyclic aglycone and ethylidene protection contrast with the target compound’s simpler stilbene core, resulting in divergent biological mechanisms (DNA damage vs. antioxidant/anti-inflammatory activity) .
Physicochemical Data:
  • Solubility: The glucopyranosyl group improves water solubility compared to non-glycosylated stilbenes.
  • Stereochemical Complexity: The E-configuration of the ethenyl bridge and β-anomeric configuration are critical for biological activity .
Antioxidant and Anti-Inflammatory Activity:
  • The target compound’s hydroxyl/methoxy substituents enable radical scavenging, akin to cirsiliol 4’-O-β-D-glucopyranoside and quercetin glycosides .
  • 2-(4-Hydroxy-3-methoxyphenyl)ethyl β-D-glucopyranoside () shows similar anti-inflammatory activity but lower potency due to the absence of a conjugated ethenyl group .
Anticancer Mechanisms:
  • Unlike etoposide, which induces DNA double-strand breaks via topoisomerase II inhibition , the target compound’s bioactivity may involve NF-κB or MAPK pathway modulation due to its polyphenolic structure.

ADMET and Pharmacokinetic Profiles

  • Absorption : Glycosylation enhances oral absorption compared to aglycones but may reduce blood-brain barrier penetration.
  • Metabolism : Likely undergoes hydrolysis by β-glucosidases in the gut or liver, releasing the active aglycone .
  • Toxicity: Limited data, but related glucosides (e.g., kaempferol-3-O-β-D-glucoside) show low cytotoxicity in vitro .

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